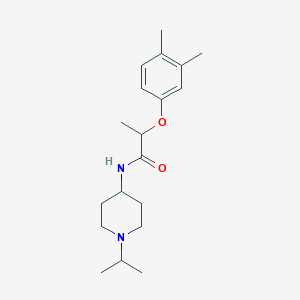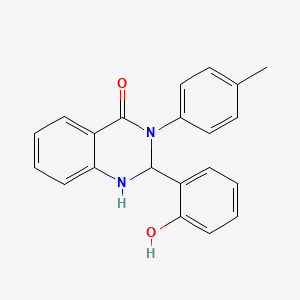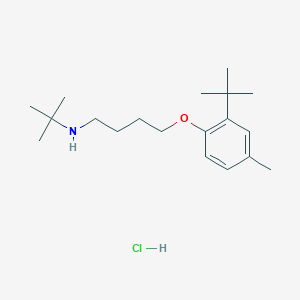
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a selective β2-adrenergic receptor agonist and is commonly used as a research tool in the field of pharmacology and physiology.
作用機序
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride acts as a selective β2-adrenergic receptor agonist, which means it binds specifically to β2-adrenergic receptors and activates them. The activation of β2-adrenergic receptors leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). The increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various target proteins and leads to various physiological effects, such as bronchodilation, vasodilation, and glycogenolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride are primarily mediated through the activation of β2-adrenergic receptors. The compound has been shown to induce bronchodilation, vasodilation, and glycogenolysis, which are important physiological processes involved in the regulation of respiratory function, blood flow, and glucose metabolism. The compound has also been shown to increase heart rate and contractility, which can have potential therapeutic applications in the treatment of heart failure.
実験室実験の利点と制限
One of the main advantages of using N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride in lab experiments is its selectivity for β2-adrenergic receptors. This allows for the specific activation of β2-adrenergic receptors without affecting other receptor subtypes. Another advantage is the compound's stability, which allows for long-term storage and use in experiments. One limitation of using the compound is its potential toxicity, which can lead to adverse effects in experimental models if not used properly.
将来の方向性
There are several potential future directions for research on N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride. One direction is the investigation of the compound's potential therapeutic applications in the treatment of respiratory disorders, such as asthma and COPD. Another direction is the study of the compound's effects on glucose metabolism and its potential use in the treatment of diabetes. Additionally, research can be conducted to explore the compound's effects on cardiac function and its potential therapeutic applications in the treatment of heart failure.
合成法
The synthesis of N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride involves the reaction of tert-butyl-4-(2-tert-butyl-4-methylphenoxy)-1-butanone with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.
科学的研究の応用
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride is commonly used as a research tool in the field of pharmacology and physiology. It is used to study the function of β2-adrenergic receptors, which are involved in the regulation of various physiological processes, including bronchodilation, vasodilation, and glycogenolysis. The compound is also used to investigate the potential therapeutic applications of β2-adrenergic receptor agonists in the treatment of respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
特性
IUPAC Name |
N-tert-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO.ClH/c1-15-10-11-17(16(14-15)18(2,3)4)21-13-9-8-12-20-19(5,6)7;/h10-11,14,20H,8-9,12-13H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOSZVJCRQKTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNC(C)(C)C)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4925696.png)
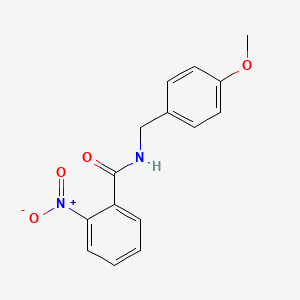
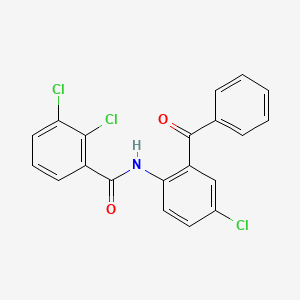

![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)
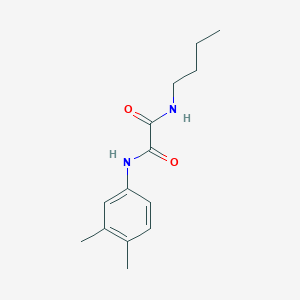
![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)


![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)
